2-Octynoic acid

Overview

Description

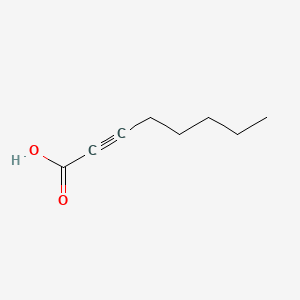

2-Octynoic acid (2-OA, C₈H₁₂O₂, CAS RN 5663-43-0) is a synthetic alkyne carboxylic acid with a terminal triple bond. It is characterized by the molecular structure CH₃(CH₂)₄C≡CCO₂H and a molecular mass of 140.18 g/mol . Industrially, 2-OA is widely utilized in cosmetics (e.g., perfumes, lipsticks, nail polishes) and food flavorings due to its violet-like scent .

Biomedically, 2-OA is notable for its role in autoimmune research. Its structure mimics the lipoyl domain of the pyruvate dehydrogenase complex (PDC-E2), a mitochondrial autoantigen linked to primary biliary cholangitis (PBC). Immunization of mice with 2-OA conjugated to bovine serum albumin (2-OA-BSA) induces PBC-like symptoms, including anti-mitochondrial antibodies (AMAs), bile duct damage, and CD8+ T-cell infiltration . Additionally, 2-OA demonstrates antiviral activity by inhibiting hepatitis C virus (HCV) replication via AMP-activated protein kinase (AMPK) activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octynoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexyne with carbon dioxide in the presence of a suitable catalyst to form the corresponding carboxylic acid . Another method involves the oxidative cleavage of 1-octyne using oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 2-octyn-1-ol, which is obtained from the reaction of 1-octyne with formaldehyde . This process is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Octynoic acid undergoes various chemical reactions, including:

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Antiviral Properties

Hepatitis C Virus Inhibition

2-Octynoic acid has been studied for its potential antiviral effects, particularly against the hepatitis C virus (HCV). Research indicates that this compound effectively suppresses HCV RNA replication and the production of infectious virus without exhibiting cytotoxic effects on host cells. The mechanism involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits acetyl-CoA carboxylase in HCV-infected cells. This action leads to a reduction in lipid accumulation associated with HCV replication, highlighting the compound's potential as a therapeutic agent in treating chronic HCV infections .

Immunological Applications

Induction of Autoimmune Cholangitis

In immunology, this compound has been utilized to induce autoimmune cholangitis in animal models. Specifically, when conjugated with bovine serum albumin (BSA), it elicits an autoimmune response characterized by the production of anti-mitochondrial antibodies (AMAs) and histological features similar to human primary biliary cholangitis (PBC). Studies have demonstrated that mice immunized with this conjugate develop significant liver pathology, providing a valuable model for understanding the immunogenetic causes of biliary damage .

Case Study: NOD Mouse Model

In a notable study involving non-obese diabetic (NOD) mice, immunization with this compound-BSA resulted in high titers of AMAs and histological changes indicative of cholangitis. This model allows researchers to dissect the early immunological events leading to biliary damage, thereby enhancing our understanding of PBC .

Toxicological Assessments

Xenobiotic Effects

The compound has also been evaluated for its role as a xenobiotic agent. Research suggests that exposure to this compound can lead to alterations in lipid metabolism and immune responses, raising concerns about its safety profile when used in consumer products such as cosmetics and food flavorings. The association between this compound and increased susceptibility to autoimmune disorders has been explored through epidemiological studies linking cosmetic use to PBC risk .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-octynoic acid involves its ability to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy balance . Activation of AMPK leads to the inhibition of acetyl-CoA carboxylase, resulting in reduced lipid accumulation in cells . This mechanism is particularly relevant in the context of its antiviral activity against hepatitis C virus, where it suppresses viral replication and infectious virus production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Octynoate

- Molecular Formula : C₉H₁₄O₂; Molecular Mass : 154.21 g/mol (CAS RN 111-12-6) .

- Structure : Methyl ester derivative of 2-OA.

- Applications: Used in fragrances (e.g., "Vert de Violette") and flavorings. Unlike 2-OA, its esterification reduces reactivity, making it less immunogenic .

- Regulatory Status : Esters of 2-OA (except methyl heptine carbonate) are restricted in cosmetics due to insufficient safety data .

2-Nonynoic Acid

- Molecular Formula : C₉H₁₄O₂; Molecular Mass : 154.21 g/mol.

- Structure : Homolog of 2-OA with an additional methylene group.

- Research Findings : Exhibits higher reactivity with AMAs in PBC patients compared to 2-OA. Optimal for mimicking the lipoyl domain of PDC-E2 .

Octanoic Acid, Compound with 2-Aminoethanol (1:1)

- Molecular Formula: C₈H₁₆O₂·C₂H₇NO; Molecular Mass: 205.29 g/mol (CAS RN 28098-03-5) .

- Structure: Salt formed between octanoic acid and 2-aminoethanol.

- Applications : Used as a surfactant or emulsifier, diverging from 2-OA’s cosmetic and biomedical roles.

2-Oxooctanoic Acid

- Molecular Formula : C₈H₁₄O₃; Molecular Mass : 158.20 g/mol (CAS RN 328-54-3) .

- Structure: Keto derivative of octanoic acid with a carbonyl group.

- Biological Role: Involved in fatty acid metabolism pathways, contrasting with 2-OA’s immunomodulatory effects .

n-Hexadecanoic Acid

- Molecular Formula : C₁₆H₃₂O₂; Molecular Mass : 256.43 g/mol.

- Structure : Saturated fatty acid lacking triple bonds.

- Biological Activity : Exhibits anti-inflammatory, antioxidant, and hypocholesterolemic properties, unlike 2-OA’s autoimmune and antiviral roles .

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Autoimmune Cholangitis: 2-OA conjugated to BSA induces PBC-like pathology in mice, characterized by AMAs, elevated TNF-α/IFN-γ, and bile duct lesions . In contrast, 2-nonynoic acid shows stronger antigenic mimicry of PDC-E2 .

- Regulatory Differences: Methyl 2-octynoate is permitted in fragrances, while other 2-OA esters face restrictions due to safety concerns .

Biological Activity

2-Octynoic acid (2-OA) is a fatty acid with notable biological activity, particularly in the context of immunology and virology. This compound has been studied for its potential effects on autoimmune diseases, viral infections, and its general biochemical properties. Below, we explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyne fatty acid characterized by a triple bond between the second and third carbon atoms in its chain. Its molecular formula is , and it has a molecular weight of approximately 142.19 g/mol. The presence of the alkyne group contributes to its unique reactivity compared to saturated or unsaturated fatty acids.

1. Immunological Effects

Research indicates that 2-OA can induce autoimmune responses in animal models. A pivotal study involved the immunization of C57BL/6 mice with a conjugate of 2-OA and bovine serum albumin (BSA). The findings demonstrated that:

- Mice developed autoimmune cholangitis characterized by increased liver lymphoid cell numbers.

- There was a significant elevation in serum levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.

- Histological analyses revealed lesions typical of primary biliary cholangitis (PBC) after a latency period of just one month post-immunization, suggesting a rapid onset of autoimmune pathology .

Table 1: Immunological Response to this compound

| Parameter | Control (BSA) | 2-OA-BSA | P-Value |

|---|---|---|---|

| Serum TNF-α (pg/ml) | 19.2 ± 7.5 | 79.0 ± 13.7 | <0.0021 |

| Serum IFN-γ (pg/ml) | 0.0 ± 0.0 | 14.7 ± 3.3 | <0.001 |

| Histological Lesions Detected | No | Yes | - |

2. Antiviral Activity

This compound has demonstrated antiviral properties, particularly against Hepatitis C virus (HCV). In vitro studies have shown that:

- 2-OA inhibits HCV infection in human hepatocytes by reducing lipid accumulation associated with the virus.

- The mechanism involves the activation of specific cellular pathways that disrupt viral replication .

Table 2: Antiviral Efficacy of this compound

| Parameter | Control | 2-OA Treatment | Effect |

|---|---|---|---|

| HCV Replication Rate | High | Significantly Reduced | Inhibition |

| Lipid Accumulation | Present | Abrogated | Effective |

3. Sensitization Potential

Studies suggest that derivatives of octynoic acids, including methyl 2-octynoate, exhibit strong skin sensitization potential based on local lymph node assay (LLNA) data. This raises concerns regarding their use in cosmetic formulations .

Case Study: Autoimmune Cholangitis Induction

In an experiment involving C57BL/6 mice, the administration of 2-OA-BSA led to:

- The production of anti-mitochondrial antibodies (AMA), which are commonly observed in human PBC.

- An increase in CD8+ T cells in the liver, indicative of an immune response targeting liver tissues.

This model provides insights into how environmental xenobiotics like 2-OA may contribute to autoimmune diseases in humans .

Case Study: Hepatitis C Virus Inhibition

In vitro studies conducted on human hepatocyte cultures showed that treatment with 2-OA resulted in:

- A marked decrease in HCV replication.

- Alterations in lipid metabolism pathways that are crucial for viral entry and replication.

These findings suggest a potential therapeutic role for 2-OA in managing HCV infections .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Octynoic acid derivatives in organic chemistry?

- Methodological Answer : Synthesis typically involves activating this compound with reagents like N-hydroxysuccinimide (NHS) in a solvent such as CH₃OCH₃ to form reactive intermediates (e.g., NHS-activated this compound). Subsequent conjugation with biomolecules (e.g., bovine serum albumin, BSA) is performed in DMSO to stabilize the reaction . Characterization employs spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm structural integrity and purity. For new compounds, elemental analysis and mass spectrometry are required .

Q. How is this compound conjugated with proteins like BSA, and what analytical techniques validate this process?

- Methodological Answer : Conjugation involves covalent bonding between the alkyne group of this compound and nucleophilic residues (e.g., lysine) on BSA. NHS activation is commonly used to enhance reactivity . Validation includes SDS-PAGE for molecular weight shifts, UV-Vis spectroscopy to quantify conjugation efficiency, and ELISA to confirm retained protein functionality .

Q. What analytical approaches ensure the purity and stability of this compound in experimental settings?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–280 nm). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Gas chromatography-mass spectrometry (GC-MS) identifies degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in immunological studies using this compound-BSA conjugates?

- Methodological Answer : Discrepancies in autoimmune response studies (e.g., PDC-E2 mimicry) may arise from variations in conjugation ratios or BSA batch differences. To resolve this, standardize conjugation protocols (e.g., molar ratio optimization) and validate using surface plasmon resonance (SPR) to measure binding affinity to antibodies. Cross-comparative studies with synthetic PDC-E2 peptides can clarify specificity .

Q. What experimental designs optimize reaction yields in synthesizing this compound esters (e.g., Methyl heptine carbonate)?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., DMAP for esterification) and solvent selection (e.g., dichloromethane vs. THF). Reaction monitoring via thin-layer chromatography (TLC) and in-situ FTIR tracks ester bond formation. Post-synthesis purification uses fractional distillation or preparative HPLC .

Q. How do researchers ensure reproducibility in studies involving this compound’s biochemical interactions?

- Methodological Answer : Reproducibility requires strict control of variables:

- Environmental factors : Temperature, humidity, and light exposure during storage .

- Instrument calibration : Regular validation of spectroscopic and chromatographic equipment .

- Statistical rigor : Use of error bars (standard deviation) and statistical tests (t-tests, ANOVA) to account for biological variability .

Q. Data Contradiction and Analysis

Q. How to resolve conflicting data on this compound’s role in mitochondrial antigen mimicry?

- Methodological Answer : Contradictions may stem from differences in animal models (e.g., murine vs. humanized systems). Address this by:

- Comparative studies : Parallel experiments in multiple models.

- Epitope mapping : Use peptide microarrays to identify exact binding regions on PDC-E2 .

- Meta-analysis : Aggregate data from published studies to identify consensus mechanisms .

Q. Methodological Best Practices

Q. What protocols minimize artifacts in this compound-BSA conjugate preparation?

- Methodological Answer :

- Avoiding aggregation : Use fresh DMSO and filter-sterilized BSA.

- Controlling pH : Maintain reaction pH 7.4–8.0 to prevent protein denaturation.

- Validation controls : Include unconjugated BSA and free this compound in assays to rule out nonspecific effects .

Q. How to design robust dose-response studies for this compound in toxicity assays?

Properties

IUPAC Name |

oct-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDKCWCMDBMLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205205 | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-96-7 | |

| Record name | 2-Octynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7TMI3HR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.